4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide
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Overview
Description
4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a tosyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the Tosyl Group: The piperazine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Carboxamide Group: The tosylated piperazine is reacted with 4-methylbenzoyl chloride to introduce the carboxamide group.
Formation of the Final Compound: The final step involves the reaction of the intermediate with o-tolylamine and oxalyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant agent due to its structural similarity to known anticonvulsants.
Biological Research: The compound is used in studies related to neurotransmitter function and inhibition of excitatory neurotransmission.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in inhibitory neurotransmission. This modulation can lead to a reduction in neuronal excitability and prevention of seizures .
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-methoxyphenyl)amino)-2-oxoethyl)benzamide: Known for its anticonvulsant activity.
Ameltolide: Another anticonvulsant with a similar structural framework.
Ralitoline: Shares structural similarities and anticonvulsant properties.
Uniqueness
4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide is unique due to its combination of a piperazine ring, tosyl group, and carboxamide functional group
Biological Activity
4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C23H26N2O3S and a molecular weight of approximately 414.54 g/mol. The structure features a piperazine ring, a tosyl group, and an o-tolylamino moiety, which contribute to its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit protease activity, which is crucial for various cellular processes and pathogen viability .
- Antifilarial Activity : Some derivatives related to piperazine have demonstrated macrofilaricidal and microfilaricidal effects against filarial infections, suggesting potential applications in treating parasitic diseases .
- Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects, which could be beneficial in various inflammatory conditions .
Biological Activity Overview
Case Studies and Research Findings
- Antifilarial Research : A study evaluated the efficacy of related compounds against Brugia malayi, showing promising results with up to 53.6% adulticidal activity at specific dosages over a five-day treatment period . These findings suggest that this compound may possess similar antifilarial properties.
- Mechanistic Studies : Investigations into the mechanism of action revealed that piperazine derivatives can interfere with the establishment of infective larvae, indicating potential for prophylactic use in filarial infections .
- Synthesis and Characterization : Research on related compounds has focused on their synthesis and characterization, revealing structural features that correlate with biological activity. This highlights the importance of chemical modifications in enhancing efficacy .
Properties
IUPAC Name |
4-methyl-N-[2-(2-methylanilino)-2-oxoethyl]-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-17-8-10-19(11-9-17)31(29,30)26(22(28)25-14-12-24(3)13-15-25)16-21(27)23-20-7-5-4-6-18(20)2/h4-11H,12-16H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYKALDRHVOXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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